Momordicoside L

Vue d'ensemble

Description

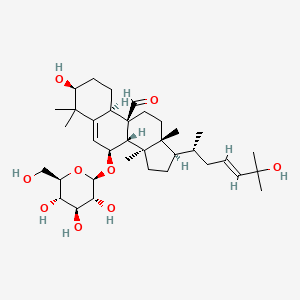

Momordicoside L is a cucurbitane-type triterpenoid glycoside found in the plant Momordica charantia, commonly known as bitter melon. This compound is one of the many bioactive constituents of bitter melon, which has been traditionally used for its medicinal properties. This compound is known for its potential therapeutic effects, including antidiabetic, anticancer, and anti-inflammatory activities .

Mécanisme D'action

Target of Action

Momordicoside L is a non-toxic cucurbitane glycoside found in the fruit of Momordica charantia L., also known as bitter melon . . These effects might be due to the interaction of this compound and other phytochemicals with multiple targets in the body.

Mode of Action

It is known that the beneficial effects ofMomordica charantia L. are attributed to its biologically active phytochemicals, including this compound . These compounds may interact with various targets in the body, leading to changes at the molecular and cellular levels that result in the observed medicinal properties.

Biochemical Pathways

For instance, it has been suggested to have neuroprotective properties against cerebral ischemia-reperfusion via scavenging of ROS and NOS and blockage of JNK3/c-Jun/Fas-L and JNK3/cytochrome C/caspases-3 signaling pathways .

Pharmacokinetics

Computational approaches have been used to investigate the admet profile of bioactive compounds inMomordica charantia

Result of Action

For instance, it has been suggested to have lipid-lowering properties inhibiting preadipocyte differentiation and fat synthesis

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the medicinal properties of the bitter melon plant, which contains this compound, may vary depending on the growing conditions of the plant

Analyse Biochimique

Biochemical Properties

Momordicoside L plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit isomaltase, an enzyme involved in carbohydrate digestion, with a binding energy of -8.28 kcal/mol . This interaction is likely crucial for its anti-diabetic properties. Additionally, this compound interacts with other biomolecules such as ribosome-inactivating proteins, contributing to its anti-cancer effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the NF-kB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells . This compound also affects gene expression by upregulating stress-responsive genes, enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the binding of this compound to isomaltase inhibits its activity, reducing carbohydrate digestion and glucose absorption . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of stress-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-cancer effects, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as reducing blood glucose levels and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its pharmacological effects. For instance, this compound modulates the activity of enzymes involved in glucose metabolism, enhancing insulin sensitivity and reducing blood glucose levels . Additionally, it affects lipid metabolism by inhibiting lipogenic enzymes, leading to reduced fat accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, this compound is distributed to various tissues, including the liver, kidneys, and intestines . It interacts with permeability glycoprotein (P-gp), influencing its localization and accumulation within cells . This interaction is crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its pharmacological effects . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific cellular compartments . This subcellular distribution is essential for its role in modulating cellular processes and gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Momordicoside L typically involves extraction from the fruits of Momordica charantia. The extraction process can be enhanced using techniques such as microwave-assisted extraction and ultrasound-assisted extraction. These methods help in obtaining higher yields of the compound compared to traditional extraction methods .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from bitter melon fruits. The process includes drying the fruits, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Momordicoside L undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: It is used as a model compound for studying the chemical properties and reactions of cucurbitane-type triterpenoids.

Biology: It has been shown to exhibit significant biological activities, including antidiabetic, anticancer, and anti-inflammatory effects.

Medicine: Momordicoside L is being investigated for its potential therapeutic applications in treating diabetes, cancer, and inflammatory diseases.

Comparaison Avec Des Composés Similaires

Momordicoside L can be compared with other similar cucurbitane-type triterpenoids found in Momordica charantia, such as:

- Momordicoside K

- Momordicine I

- Momordicine II

Uniqueness

This compound is unique due to its specific glycoside structure and its potent biological activities. While other similar compounds also exhibit therapeutic properties, this compound has shown a broader range of activities and higher potency in various studies .

Propriétés

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)43)21-12-14-35(7)30-24(44-31-29(42)28(41)27(40)25(18-37)45-31)17-23-22(10-11-26(39)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3/b13-8+/t20-,21-,22-,24+,25-,26+,27-,28+,29-,30+,31-,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHOBTRHAFBJOW-MLFDEFIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316961 | |

| Record name | Momordicoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81348-83-6 | |

| Record name | Momordicoside L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

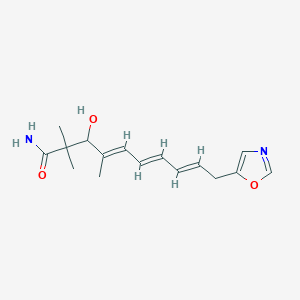

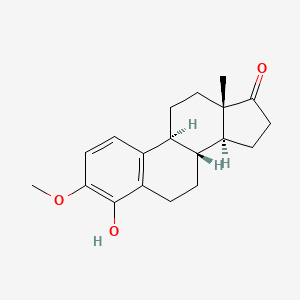

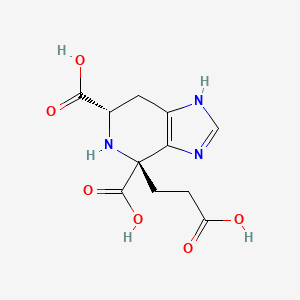

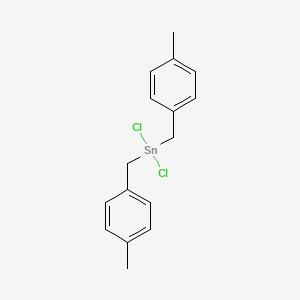

Feasible Synthetic Routes

Q1: What is Momordicoside L and where is it found?

A1: this compound is a cucurbitane-type triterpenoid saponin primarily found in the fruits of the Momordica charantia plant, also known as bitter melon. [, , , ]

Q2: How is this compound typically extracted and purified from bitter melon?

A2: Researchers have employed various techniques for the extraction and purification of this compound. These include:

- High hydrostatic pressure (HHP) technology: This method utilizes high pressure for extraction, followed by purification using ionic liquid-based aqueous biphasic systems. []

- High-speed countercurrent chromatography (HSCCC): This technique efficiently separates this compound from other triterpene saponins present in bitter melon extracts. []

- Column chromatography: Traditional column chromatography methods, using silica gel and Sephadex LH-20, have been employed for isolation and purification. [, ]

Q3: Can you describe the structure of this compound?

A3: this compound is a cucurbitane-type triterpenoid glycoside. While the exact molecular weight can vary slightly due to potential variations in attached sugar moieties, studies have identified its aglycone structure. [, , , ] Further structural characterization, including spectroscopic data (NMR, MS), can be found in the cited research papers. [, , , , , ]

Q4: What analytical methods are used to identify and quantify this compound?

A4: Several analytical techniques are employed for the identification and quantification of this compound:

- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV and mass spectrometry (MS), HPLC enables the separation and quantification of this compound in complex mixtures. [, , ]

- Liquid chromatography-mass spectrometry (LC/MS): This technique provides accurate identification and characterization of this compound based on its mass-to-charge ratio. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR is used to elucidate the complete structure of this compound, providing detailed information about its atoms and their connectivity. [, , , , ]

Q5: How stable is this compound under different processing conditions?

A5: Research suggests that this compound exhibits varying stability depending on the processing conditions:

- Thermal processing: this compound is susceptible to degradation at higher temperatures, especially during prolonged heating at 100°C or autoclaving. [] This sensitivity to heat could impact its content and potential bioactivity in processed bitter melon products.

Q6: Are there any known challenges or limitations related to the use of this compound?

A6:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)

![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)

![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)

![(3S,4S)-4-[(Z)-1-carboxy-3-[[(1R,19R,21S,22R,23R)-6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid](/img/structure/B1252572.png)

![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)